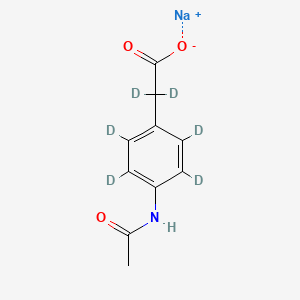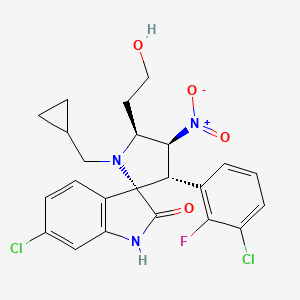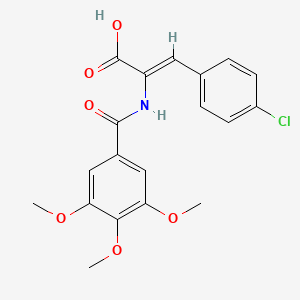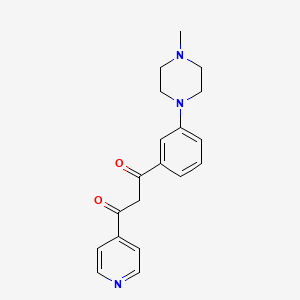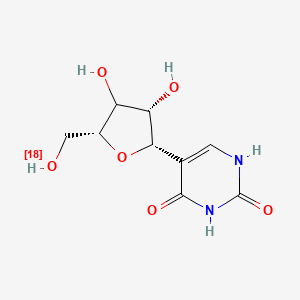
Amcipatricin diaspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It exhibits potent broad-spectrum antifungal activity and is particularly effective against fungal pathogens such as Candida spp., Cryptococcus neoformans, and Aspergillus spp . This compound is a water-soluble derivative of partricin and has been developed for the potential treatment of systemic fungal infections .
準備方法
Synthetic Routes and Reaction Conditions
Amcipatricin diaspartate is synthesized through semi-synthetic methods. The process involves the modification of the natural polyene antibiotic partricin to enhance its solubility and antifungal activity . The specific reaction conditions and reagents used in the synthesis are proprietary and have been patented by SPA Societa Prodotti Antibiotici S.p.A .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes followed by chemical modification to obtain the desired semi-synthetic derivative. The production process ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
Amcipatricin diaspartate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
科学的研究の応用
Amcipatricin diaspartate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyene antibiotics and their chemical properties.
Biology: Investigated for its antifungal activity against various fungal pathogens.
Medicine: Developed for the treatment of systemic fungal infections, particularly those resistant to traditional antifungal agents.
Industry: Used in the development of new antifungal formulations and drug delivery systems
作用機序
The mechanism of action of Amcipatricin diaspartate involves disrupting the cell membrane of fungi. This is achieved through the binding of the compound to ergosterol, a key component of fungal cell membranes. This binding leads to the leakage of cytoplasmic contents, ultimately resulting in cell death . The effectiveness of this compound in destabilizing fungal cell membranes makes it a potent agent against a range of fungal infections .
類似化合物との比較
Similar Compounds
Amphotericin B: Another polyene antibiotic with broad-spectrum antifungal activity.
Nystatin: A polyene antifungal used primarily for topical applications.
Natamycin: A polyene antifungal used in the food industry to prevent mold growth
Uniqueness
Amcipatricin diaspartate is unique due to its enhanced water solubility and broad-spectrum antifungal activity. Unlike other polyene antibiotics, it exhibits dose-dependent efficacy with minimal renal toxicity, making it a safer alternative for the treatment of systemic fungal infections .
特性
CAS番号 |
143563-20-6 |
|---|---|
分子式 |
C75H117N7O27 |
分子量 |
1548.8 g/mol |
IUPAC名 |
(2S)-2-aminobutanedioic acid;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide |
InChI |
InChI=1S/C67H103N5O19.2C4H7NO4/c1-42-21-19-17-15-13-11-9-10-12-14-16-18-20-22-54(89-66-63(85)61(62(84)44(3)88-66)70-58(82)41-72(7)8)38-57-60(65(86)69-29-30-71(5)6)56(81)40-67(87,91-57)39-53(79)35-51(77)33-49(75)31-48(74)32-50(76)34-52(78)37-59(83)90-64(42)43(2)23-28-47(73)36-55(80)45-24-26-46(68-4)27-25-45;2*5-2(4(8)9)1-3(6)7/h9-22,24-27,42-44,47-49,51-54,56-57,60-64,66,68,73-75,77-79,81,84-85,87H,23,28-41H2,1-8H3,(H,69,86)(H,70,82);2*2H,1,5H2,(H,6,7)(H,8,9)/b10-9+,13-11+,14-12+,17-15+,18-16+,21-19+,22-20+;;/t42-,43-,44+,47?,48+,49-,51-,52+,53-,54-,56-,57-,60+,61-,62+,63-,64-,66-,67+;2*2-/m000/s1 |
InChIキー |
HJBVLNMWGIWYNV-POVBORLISA-N |
異性体SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)NC(=O)CN(C)C)O.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O |
正規SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)OC4C(C(C(C(O4)C)O)NC(=O)CN(C)C)O.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


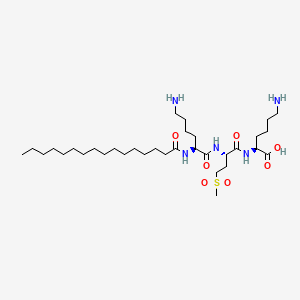

![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
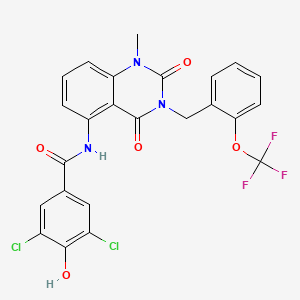
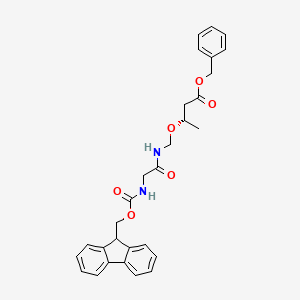
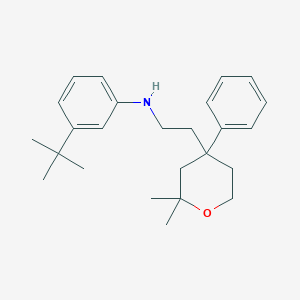
![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
